

# An In-depth Technical Guide to 4-Butylpiperidine

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## Compound of Interest

Compound Name: 4-Butylpiperidine

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## Abstract

This technical guide provides a comprehensive overview of **4-butylpiperidine**, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its spectral characteristics. Furthermore, this guide explores the pharmacological potential of the piperidine scaffold, with a focus on anticancer activity and its associated signaling pathways, as well as the specific activity of a **4-butylpiperidine** derivative as an allosteric agonist of the M1 muscarinic receptor. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

## Chemical and Physical Properties

**4-Butylpiperidine**, with the IUPAC name **4-butylpiperidine**, is a saturated heterocyclic amine. [1] Its fundamental properties are summarized below. While experimental data for some properties of **4-butylpiperidine** are not readily available, values for closely related compounds and computational predictions are provided for reference.

Table 1: Physicochemical Properties of **4-Butylpiperidine**

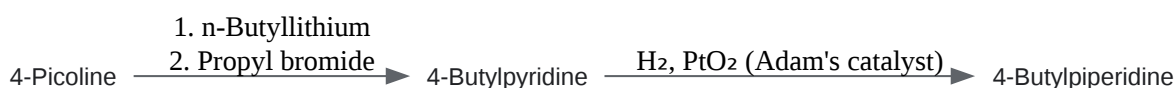
| Property          | Value  | Source                     |
|-------------------|--|----------------------------|
| IUPAC Name        | 4-butylpiperidine  | [1]                        |
| Molecular Formula | C <sub>9</sub> H <sub>19</sub> N   | [1]                        |
| Molecular Weight  | 141.25 g/mol   | [1]                        |
| CAS Number        | 24152-39-4   | [1]                        |
| Boiling Point     | ~175 °C (estimated)  | Based on 1-butylpiperidine |
| Melting Point     | Not available  |                            |
| Density           | Not available  |                            |
| Solubility        | Miscible with water and many organic solvents (inferred from piperidine) | [2][3][4]                  |

## Synthesis of 4-Butylpiperidine

A common synthetic route to 4-alkylpiperidines involves the alkylation of a pyridine precursor followed by catalytic hydrogenation. The following section outlines a detailed experimental protocol for the synthesis of **4-butylpiperidine** from 4-picoline.

## Experimental Protocol: Synthesis of 4-Butylpiperidine

Scheme 1: Synthesis of **4-Butylpiperidine** from 4-Picoline



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Caption: Reaction scheme for the synthesis of **4-Butylpiperidine**.

Materials and Reagents:

- 4-Picoline

- n-Butyllithium (n-BuLi) in hexanes
- Propyl bromide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Platinum(IV) oxide (Adam's catalyst)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

#### Step 1: Synthesis of 4-Butylpyridine

- A solution of 4-picoline (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- The flask is cooled to -78 °C using a dry ice/acetone bath.
- n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution with stirring. The solution is stirred at this temperature for 1 hour.
- Propyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-butylpyridine.
- The crude product is purified by vacuum distillation.

#### Step 2: Hydrogenation of 4-Butylpyridine to **4-Butylpiperidine**

- 4-Butylpyridine (1 equivalent) is dissolved in ethanol in a high-pressure hydrogenation vessel.
- Platinum(IV) oxide (Adam's catalyst, ~1 mol%) is added to the solution.
- The vessel is sealed and flushed with hydrogen gas, then pressurized to approximately 6 atmospheres.
- The mixture is shaken or stirred vigorously at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).
- The catalyst is removed by filtration through a pad of Celite®.
- The ethanolic solution is acidified with concentrated hydrochloric acid, and the solvent is removed under reduced pressure to yield the hydrochloride salt of **4-butylpiperidine**.
- The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent (e.g., diethyl ether).
- The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give **4-butylpiperidine**, which can be further purified by vacuum distillation.

## Spectral Data

While experimental spectra for **4-butylpiperidine** are not widely available, the expected spectral characteristics can be inferred from data on closely related compounds such as 1-butylpiperidine and 4-tert-butylpiperidine.<sup>[5][6]</sup>

Table 2: Predicted Spectral Data for **4-Butylpiperidine**

| Technique           | Expected Features   |
|---------------------|---|
| $^1\text{H}$ NMR    | Signals corresponding to the protons of the butyl group (triplet for $\text{CH}_3$ , multiplets for the three $\text{CH}_2$ groups) and the piperidine ring protons. The N-H proton will appear as a broad singlet. |
| $^{13}\text{C}$ NMR | Four distinct signals for the butyl group carbons and signals for the carbons of the piperidine ring.   |
| IR Spectroscopy     | Characteristic N-H stretching vibration around $3300\text{--}3500\text{ cm}^{-1}$ , C-H stretching vibrations just below $3000\text{ cm}^{-1}$ , and C-N stretching in the fingerprint region.                      |
| Mass Spectrometry   | A molecular ion peak ( $\text{M}^+$ ) at $m/z = 141$ . Fragmentation patterns would likely involve loss of the butyl group or cleavage of the piperidine ring.  |

## Pharmacological Properties and Signaling Pathways

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs.<sup>[7][8][9]</sup> Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal effects.

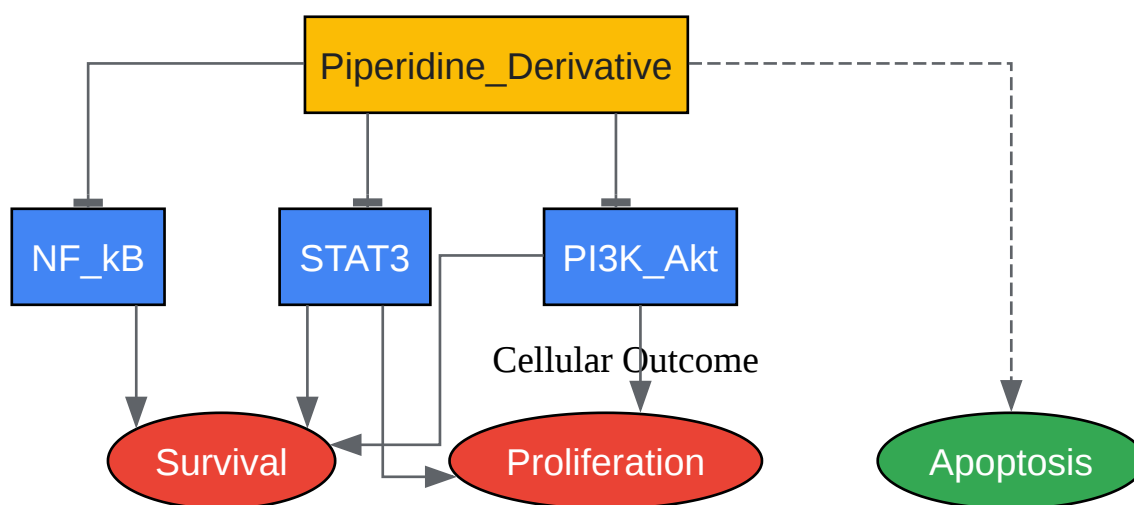
### Anticancer Activity of Piperidine Derivatives

Piperidine and its derivatives have been investigated as potential anticancer agents.<sup>[7][8]</sup> These compounds can modulate several critical signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Key signaling pathways affected by piperidine derivatives include:

- **STAT-3 (Signal Transducer and Activator of Transcription 3):** Constitutive activation of STAT3 is common in many cancers and promotes cell survival and proliferation. Some piperidine-containing compounds have been shown to inhibit STAT3 signaling.

- NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF- $\kappa$ B pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is linked to cancer development and progression. Piperidine derivatives can suppress NF- $\kappa$ B activation. [7][8]
- PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of the PI3K/Akt pathway is a key mechanism for the anticancer effects of some piperidine compounds. [7][8][9]



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Caption: General overview of anticancer signaling pathways modulated by piperidine derivatives.

## Allosteric Agonism at the M1 Muscarinic Receptor

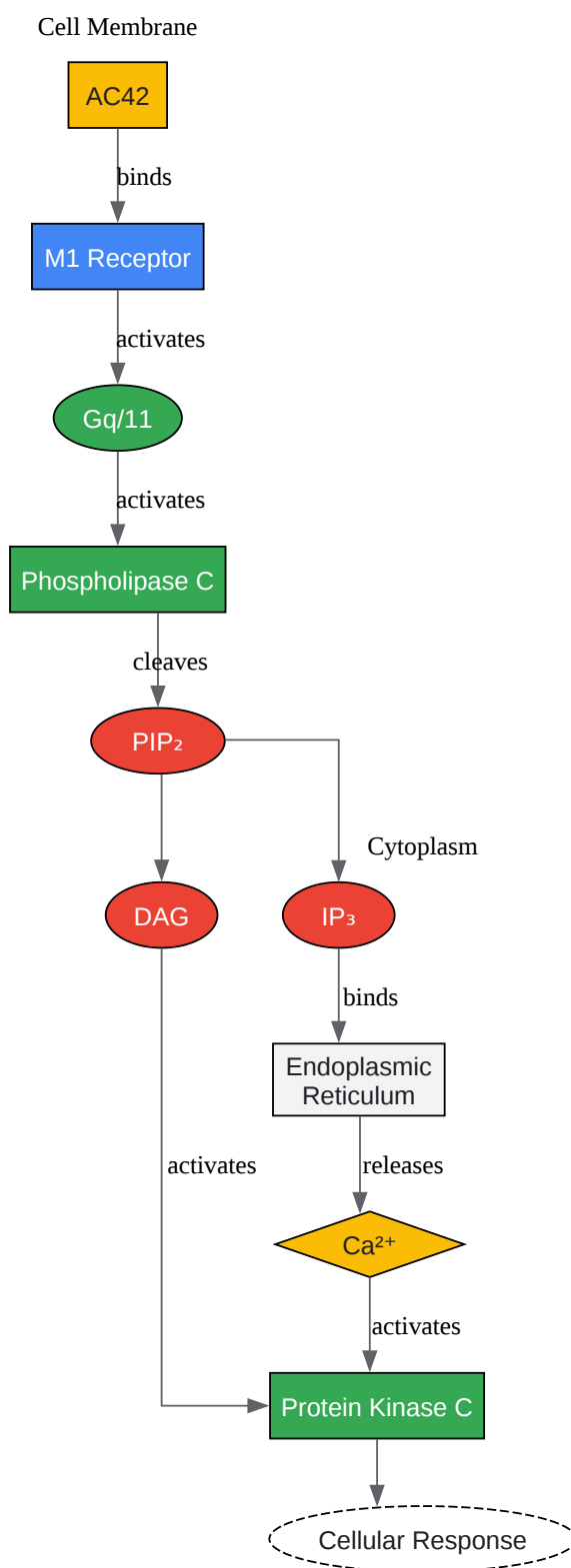
A derivative of **4-butylpiperidine**, known as AC-42, has been identified as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. [10] Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (orthosteric site). This can lead to a more subtype-selective pharmacological profile, which is highly desirable in drug development.

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. [11][12][13] Activation of the M1 receptor by an agonist like AC-

42 initiates a signaling cascade that is important in cognitive processes.

The signaling pathway is as follows:

- **Agonist Binding:** AC-42 binds to an allosteric site on the M1 receptor.
- **G-Protein Activation:** This binding event stabilizes an active conformation of the receptor, leading to the activation of the associated Gq/11 G-protein.
- **PLC Activation:** The activated  $\alpha$ -subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
- **Second Messenger Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Downstream Effects:** IP<sub>3</sub> diffuses through the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca<sup>2+</sup>). DAG remains in the plasma membrane and, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC). These events lead to various cellular responses.



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Caption: Signaling pathway of the M1 muscarinic receptor activated by the allosteric agonist AC-42.

## Conclusion

**4-Butylpiperidine** is a valuable chemical entity with potential applications in the development of new therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies. The broader piperidine class of compounds demonstrates significant pharmacological activity, particularly in the area of oncology, by modulating key signaling pathways. Furthermore, the specific derivative AC-42 highlights the potential for developing highly selective M1 muscarinic receptor agonists for the treatment of cognitive disorders. Further research into **4-butylpiperidine** and its derivatives is warranted to fully elucidate their therapeutic potential.

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